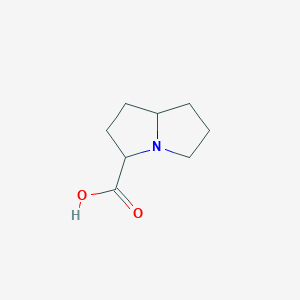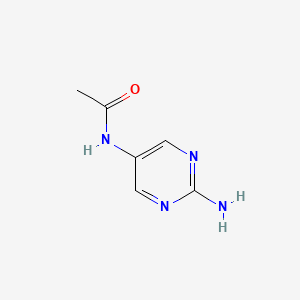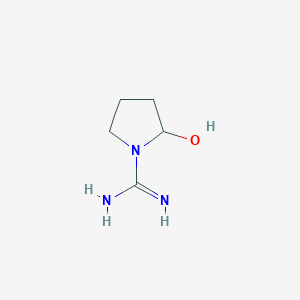
Hexahydro-1H-pyrrolizine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1H-Pyrrolizin-3-carbonsäure ist eine chemische Verbindung mit der Summenformel C8H13NO2. Sie ist ein Derivat von Pyrrolizidin, einer bicyclischen Struktur, die häufig in verschiedenen Alkaloiden vorkommt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Hexahydro-1H-Pyrrolizin-3-carbonsäure kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Cyclisierung acyclischer Vorläufer oder die Verwendung von Pyrrolidinderivaten. Beispielsweise kann die Dieckmann-Reaktion verwendet werden, um Tetrahydro-1H-pyrrolizin-1,3(2H)-dion aus Pyrrolidin zu erhalten . Eine andere Methode beinhaltet die Cyclisierung von Pyrrolidinderivaten, die durch diastereoselektive Reduktion und Umesterung erreicht werden kann .
Industrielle Produktionsmethoden
Die industrielle Produktion von Hexahydro-1H-Pyrrolizin-3-carbonsäure beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Methoden und Bedingungen können je nach gewünschter Anwendung und Produktionsmaßstab variieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
Hexahydro-1H-Pyrrolizin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von funktionellen Gruppen innerhalb der Verbindung ermöglicht.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Hexahydro-1H-Pyrrolizin-3-carbonsäure verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Beispielsweise kann die Verbindung mit Oxidationsmitteln wie Kaliumpermanganat oxidiert oder mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-Pyrrolizin-3-carbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Hexahydro-1H-Pyrrolizin-3-carbonsäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und verschiedene biochemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexahydro-1H-pyrrolizine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of acyclic precursors or the use of pyrrolidine derivatives. For instance, the Dieckmann reaction can be employed to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Another method involves the cyclization of pyrrolidine derivatives, which can be achieved through diastereoselective reduction and transesterification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydro-1H-pyrrolizine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-pyrrolizine-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hexahydro-1H-pyrrolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Hexahydro-1H-Pyrrolizin-3-carbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Pyrrolizidin: Eine Stammverbindung mit einer ähnlichen bicyclischen Struktur, aber verschiedenen funktionellen Gruppen.
Tetrahydro-1H-pyrrolizin-1,3(2H)-dion: Ein Derivat, das durch die Dieckmann-Reaktion erhalten wird.
5-oxo-Hexahydro-1H-pyrrolizin-3-carbonsäure: Ein weiteres Derivat mit einer zusätzlichen Oxogruppe.
Eigenschaften
CAS-Nummer |
2581-04-6 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-3-6-2-1-5-9(6)7/h6-7H,1-5H2,(H,10,11) |
InChI-Schlüssel |
CLFIHFDKFSERQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(N2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)




![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)


![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)


![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)

